Benzyl piperazine-1-carboxylate hydrochloride Benzyl piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 68160-42-9
VCID: VC7894454
InChI: InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
SMILES: C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

Benzyl piperazine-1-carboxylate hydrochloride

CAS No.: 68160-42-9

Cat. No.: VC7894454

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Benzyl piperazine-1-carboxylate hydrochloride - 68160-42-9

Specification

CAS No. 68160-42-9
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name benzyl piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
Standard InChI Key UVSYBACKWARTJG-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Canonical SMILES C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Benzyl piperazine-1-carboxylate hydrochloride consists of a six-membered piperazine ring substituted at the 1-position with a benzyl carbamate group. The hydrochloride salt enhances the compound's stability and solubility in polar solvents . Key structural features include:

  • Piperazine core: A saturated heterocycle with two nitrogen atoms at positions 1 and 4.

  • Benzyl carbamate: Introduced via carbamate linkage, providing steric bulk and influencing reactivity.

  • Hydrochloride counterion: Improves crystallinity and facilitates handling in synthetic applications .

Physicochemical Properties

The compound exhibits distinct physical and chemical properties critical for its applications:

PropertyValueSource
Molecular Weight260.73 g/mol
Boiling Point (free base)158–161 °C at 1.4 mmHg
Density (free base)1.142 g/mL at 25 °C
SolubilitySparingly soluble in chloroform
pKa8.44 ± 0.10 (predicted)

The hydrochloride salt’s solubility profile differs from the free base, showing increased solubility in aqueous media due to ionic interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves carbamate formation and salt metathesis:

  • Carbamate Protection: Piperazine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form benzyl piperazine-1-carboxylate .

  • Hydrochloride Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .

A representative reaction is:
Piperazine+Benzyl chloroformateEt3NBenzyl piperazine-1-carboxylateHClHydrochloride salt\text{Piperazine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Benzyl piperazine-1-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and purity control:

  • Continuous flow reactors minimize side reactions.

  • Crystallization techniques ensure high yields (>85%) and purity (>98%) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing neuroactive agents and anticancer drugs. For example:

  • Dopamine receptor modulators: Substituents on the piperazine ring are modified to enhance blood-brain barrier penetration .

  • AMPK activators: Piperazine derivatives are investigated for their role in metabolic regulation and cancer therapy .

Catalysis and Material Science

  • Chiral ligands: The piperazine scaffold facilitates asymmetric catalysis in enantioselective reactions .

  • Polymer additives: Enhances thermal stability in polyurethane foams .

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound’s ability to modulate neurotransmitter systems is under investigation:

  • Dopamine D₂ receptor binding: Ki values < 100 nM in preliminary assays .

  • Serotonin 5-HT₁₀ antagonism: Potential application in migraine therapy .

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

  • Lipophilicity: The benzyl group increases logP by 1.5 units compared to methyl substituents, enhancing membrane permeability .

  • Stereochemistry: (S)-enantiomers exhibit 10-fold higher receptor affinity than (R)-counterparts in chiral derivatives .

Solubility vs. Structural Analogues

CompoundAqueous Solubility (mg/mL)
Benzyl piperazine-1-carboxylate0.12
Piperazine-1-carboxylic acid8.9
Hydrochloride salt4.3

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